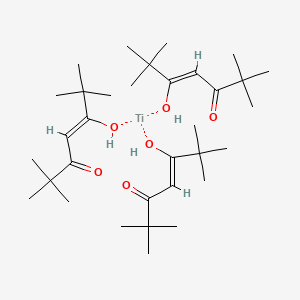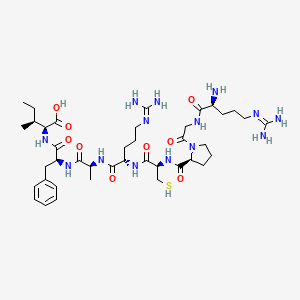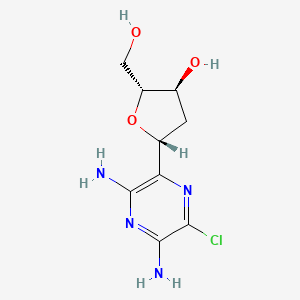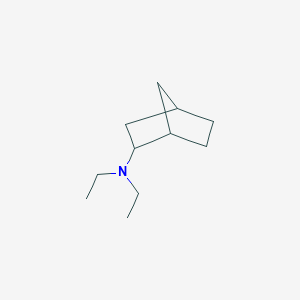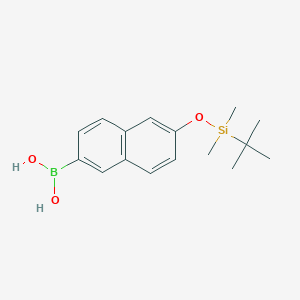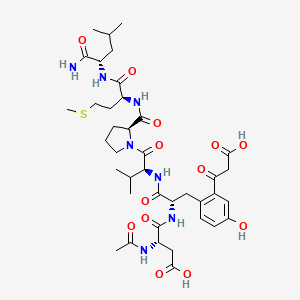![molecular formula C28H40N6O11 B1143114 3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid CAS No. 189684-54-6](/img/structure/B1143114.png)
3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Overview
Description
Biochemical Analysis
Biochemical Properties
Ac-VEID-pNA, Colorimetric Substrate plays a significant role in biochemical reactions, particularly as a substrate for caspase-6 . Caspase-6 is a cysteine protease that recognizes the amino acid sequence VEID . When caspase-6 cleaves the Ac-VEID-pNA, Colorimetric Substrate at the VEID sequence, it results in the release of pNA (p-nitroanilide) . This cleavage can be detected by its absorbance at 405nm .
Molecular Mechanism
The molecular mechanism of Ac-VEID-pNA, Colorimetric Substrate involves its interaction with caspase-6 . Caspase-6 recognizes the VEID sequence in the substrate and cleaves it, resulting in the release of pNA . This process can be quantified by colorimetric detection at 405 nm, serving as a measure of caspase-6 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Sequential addition of protected amino acids (N-acetyl-Val, Glu, Ile, Asp) to a solid resin support.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Coupling with p-nitroaniline: The peptide is then coupled with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of Ac-VEID-pNA follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Chemical Reactions Analysis
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions:
Cleavage by Caspase-6: The peptide bond between Asp and p-nitroaniline is cleaved by caspase-6, releasing p-nitroaniline
Common Reagents and Conditions
Enzymes: Caspase-6 or related cysteine proteases.
Major Products
Scientific Research Applications
Ac-VEID-pNA is widely used in scientific research for:
Apoptosis Studies: Measuring caspase-6 activity to study programmed cell death mechanisms
Drug Screening: Evaluating potential inhibitors or activators of caspase-6 for therapeutic applications.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
Mechanism of Action
Ac-VEID-pNA functions as a substrate for caspase-6. The enzyme recognizes and binds to the Val-Glu-Ile-Asp (VEID) sequence, cleaving the peptide bond between Asp and p-nitroaniline. This cleavage releases p-nitroaniline, which can be quantified colorimetrically. The mechanism involves the formation of a tetrahedral intermediate at the active site of caspase-6, leading to the cleavage of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-IETD-pNA: A substrate for caspase-8.
Ac-LEHD-pNA: A substrate for caspase-9.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying the activity of this particular enzyme. Its design based on the lamin A site of cleavage ensures high specificity and sensitivity .
Properties
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189684-54-6 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


